molecular formula C18H20FN3O B4234564 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide

4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide

Cat. No. B4234564
M. Wt: 313.4 g/mol
InChI Key: XJGMLUSXPJEDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as MPFP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that has been studied for its potential use in scientific research applications. MPFP has been found to have a unique mechanism of action that makes it useful in various research studies.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific serotonin and dopamine receptors in the brain. It has been found to act as a partial agonist at the 5-HT1A and 5-HT7 receptors, which means that it activates these receptors but to a lesser extent than the natural ligand. 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has also been found to act as an antagonist at the dopamine D2 receptor, which means that it blocks the action of dopamine at this receptor.
Biochemical and Physiological Effects
4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been found to have various biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in the brain, which can lead to an increase in mood and a decrease in anxiety. 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has also been found to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. This makes it useful in studies related to stress and anxiety.

Advantages and Limitations for Lab Experiments

4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has several advantages as a research tool. It has a high affinity for specific serotonin and dopamine receptors, which makes it useful in studies related to these systems. It is also relatively easy to synthesize, which makes it accessible to researchers. However, 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide also has some limitations. It has a short half-life, which makes it difficult to study its long-term effects. It also has a low solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for the study of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One potential direction is to investigate its use in the treatment of depression and anxiety. 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been found to have an effect on the serotonin system, which is involved in mood regulation. Another potential direction is to investigate its use in the treatment of drug addiction. 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been found to have an effect on the dopamine system, which is involved in reward and motivation. Finally, further studies could investigate the long-term effects of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, as well as its potential use in combination with other drugs.

Scientific Research Applications

4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been studied for its potential use in various scientific research applications. It has been found to have a high affinity for a specific subtype of serotonin receptors, namely 5-HT1A and 5-HT7. This makes it useful in studies related to the central nervous system, such as depression, anxiety, and schizophrenia. 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has also been found to have an effect on the dopamine system, which makes it useful in studies related to drug addiction.

properties

IUPAC Name

4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c1-14-5-4-6-15(13-14)20-18(23)22-11-9-21(10-12-22)17-8-3-2-7-16(17)19/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGMLUSXPJEDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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